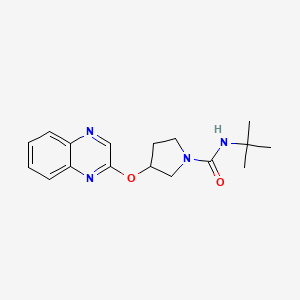

N-tert-butyl-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Description

N-tert-butyl-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a pyrrolidine carboxamide derivative featuring a quinoxaline moiety linked via an ether oxygen to the pyrrolidine ring. Quinoxaline, a bicyclic aromatic heterocycle, contributes π-π stacking interactions and hydrogen bonding capabilities, making this compound of interest in medicinal chemistry for targeting enzymes or receptors requiring planar aromatic recognition .

Properties

IUPAC Name |

N-tert-butyl-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-17(2,3)20-16(22)21-9-8-12(11-21)23-15-10-18-13-6-4-5-7-14(13)19-15/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHRBZQJJMONMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide typically involves the reaction of quinoxalin-2-ol with tert-butyl 3-pyrrolidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.

Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis of N-tert-butyl-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

The synthesis of this compound typically involves the reaction of quinoxalin-2-ol with tert-butyl 3-pyrrolidinecarboxylate. The reaction is generally conducted under basic conditions using potassium carbonate as a base and dimethylformamide (DMF) as a solvent at elevated temperatures. This multi-step synthesis allows for the formation of the desired compound with specific structural characteristics that contribute to its biological activity.

Scientific Research Applications

This compound has several notable applications:

Chemistry

- Building Block for Synthesis : The compound serves as an essential intermediate in synthesizing more complex organic molecules, particularly those containing quinoxaline and pyrrolidine moieties.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising inhibition zones in agar diffusion assays.

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin.

Medicine

- Drug Development : The compound is being explored for its potential use in targeting specific enzymes or receptors involved in disease pathways, particularly in cancer therapy and antimicrobial treatments.

Antimicrobial Properties

Research has shown that this compound displays significant antimicrobial activity. A study evaluated its effectiveness against Mycobacterium tuberculosis, indicating higher activity compared to traditional antibiotics.

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits cancer cell proliferation effectively. The following table summarizes its anticancer activity compared to doxorubicin:

| Cell Line | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |

|---|---|---|---|

| MCF-7 | 2.3 | Doxorubicin | 3.23 |

| HCT-116 | 1.9 | Doxorubicin | 3.23 |

Case Study 1: Antimicrobial Efficacy

A notable case study involved testing this compound against Mycobacterium tuberculosis. Results indicated that this compound exhibited superior activity compared to conventional antibiotics, suggesting its potential utility in treating resistant strains of tuberculosis.

Case Study 2: Inhibition of Photosynthetic Electron Transport

Another study highlighted the compound's role in inhibiting photosynthetic electron transport in chloroplasts, showcasing its versatility beyond just antimicrobial and anticancer applications.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline moiety. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Core Structural Variations

The compound’s pyrrolidine carboxamide scaffold is shared with several analogs, but substituents critically differentiate pharmacological profiles:

*Estimated via analogy to tert-butyl-containing analogs.

Pharmacological Activity Insights

- TRPV1 Antagonists: The thiazole-containing analog () demonstrated potent TRPV1 antagonism, attributed to the thiazole’s hydrogen-bonding capacity and isopropylphenyl’s hydrophobic interactions. In contrast, the quinoxaline derivative’s planar structure may favor binding to flat enzymatic pockets (e.g., kinases) over ion channels .

- Solubility and Stability: The morpholinopyridine analog () incorporates a trifluoroethyl group, enhancing metabolic stability but reducing aqueous solubility. The quinoxaline derivative’s tert-butyl group similarly improves stability but may exacerbate solubility challenges compared to hydroxyl-containing analogs .

Physicochemical Properties

- Synthetic Complexity: Quinoxaline synthesis requires multi-step heterocyclic formation, whereas thiazole or pyridine derivatives () are more accessible. The morpholinopyridine analog’s trifluoroethyl group adds synthetic cost .

Biological Activity

N-tert-butyl-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a quinoxaline moiety linked to a pyrrolidine ring, which is believed to contribute to its bioactive properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of quinoxalin-2-ol with tert-butyl 3-pyrrolidinecarboxylate under basic conditions, often using potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study explored the compound's effectiveness against various bacterial strains, demonstrating its potential as a candidate for developing new antimicrobial agents. Specifically, the compound was tested against both Gram-positive and Gram-negative bacteria, showing promising inhibition zones in agar diffusion assays.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's IC50 values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, suggesting its potential as an effective anticancer drug .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µg/mL) | Comparison Drug | IC50 (µg/mL) |

|---|---|---|---|

| MCF-7 | 2.3 | Doxorubicin | 3.23 |

| HCT-116 | 1.9 | Doxorubicin | 3.23 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the quinoxaline moiety interacts with specific enzymes or receptors involved in cellular signaling pathways, leading to modulation of cell growth and apoptosis in cancer cells .

Case Studies

A notable case study involved testing the compound against Mycobacterium tuberculosis. The results indicated that this compound demonstrated higher activity compared to traditional antibiotics, suggesting its potential utility in treating resistant strains of tuberculosis .

Another study highlighted its role in inhibiting photosynthetic electron transport in chloroplasts, showcasing its versatility beyond antimicrobial and anticancer applications .

Q & A

Q. What are optimized synthetic routes for N-tert-butyl-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, and how can reaction yields be improved?

A common approach involves coupling quinoxalin-2-ol derivatives with pyrrolidine precursors. Key steps include:

- Activation of the quinoxalin-2-ol : Use sulfonyl chlorides (e.g., 2-nitrophenylsulfonyl chloride) to generate a leaving group for nucleophilic substitution .

- Coupling with pyrrolidine : React the activated quinoxaline with a tert-butyl-protected pyrrolidine carboxamide under mild conditions (0–20°C in dichloromethane with DMAP and triethylamine) to minimize side reactions .

- Yield optimization : Adjust stoichiometry (1.2–1.5 eq. of quinoxaline derivative) and monitor reaction progress via TLC or HPLC. Purification via flash chromatography (petroleum ether/acetone gradients) typically achieves >85% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- NMR analysis :

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., m/z calculated for C₁₈H₂₃N₃O₂: 321.1785) .

- X-ray crystallography : Resolve ambiguities in stereochemistry (if applicable) by co-crystallizing with bromodomains or similar targets, as demonstrated for related carboxamide-bromodomain complexes .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical outcomes in pyrrolidine-carboxamide derivatives?

- Chiral auxiliary approaches : Use tert-butoxycarbonyl (Boc)-protected pyrrolidines with defined stereocenters (e.g., (3R)-3-hydroxypyrrolidine derivatives) to control configuration during coupling .

- Dynamic kinetic resolution : Employ catalytic systems (e.g., Pd/ligand complexes) to favor enantioselective formation of the pyrrolidine ring .

- Chromatographic separation : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases to isolate enantiomers .

Q. How can researchers address discrepancies in biological activity data for this compound across assay platforms?

- Assay condition standardization :

- Target validation : Confirm binding specificity via competitive assays (e.g., SPR or ITC) against structurally related off-targets (e.g., JAK2 or BRD4 bromodomains) .

Q. What methodologies are recommended for analyzing degradation products under accelerated stability conditions?

- Forced degradation studies :

- Analytical tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.